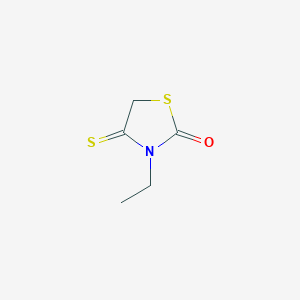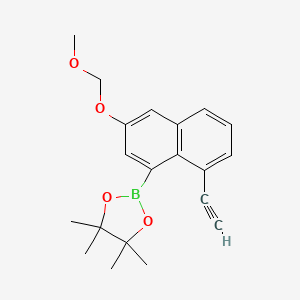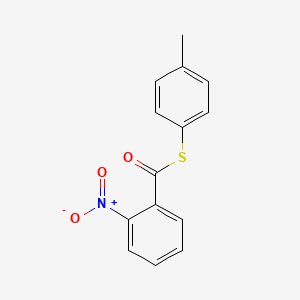
Methane, tris(propoxymethyl)nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane, tris(propoxymethyl)nitro- is a chemical compound that belongs to the class of nitro compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methane, tris(propoxymethyl)nitro- typically involves the reaction of nitromethane with formaldehyde under basic conditions. This reaction leads to the formation of tris(hydroxymethyl)nitromethane, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of methane, tris(propoxymethyl)nitro- may involve large-scale reactors and continuous flow processes. These methods ensure consistent quality and high production rates. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methane, tris(propoxymethyl)nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce nitroalkenes or other oxidized compounds .
Aplicaciones Científicas De Investigación
Methane, tris(propoxymethyl)nitro- has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of various drugs and therapeutic agents.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuff: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of methane, tris(propoxymethyl)nitro- involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. Additionally, its ability to undergo redox reactions makes it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
Methane, tris(propoxymethyl)nitro- can be compared with other nitro compounds, such as:
Nitromethane: A simpler nitro compound with a single nitro group attached to a methane molecule.
Nitroethane: Similar to nitromethane but with an ethane backbone.
1-Nitropropane: A nitro compound with a propane backbone.
2-Nitropropane: Another nitropropane isomer with the nitro group attached to the second carbon atom
These compounds share similar chemical properties but differ in their molecular structures and specific applications. Methane, tris(propoxymethyl)nitro- stands out due to its unique structure and potential for diverse applications in various fields.
Propiedades
Número CAS |
63869-37-4 |
|---|---|
Fórmula molecular |
C13H27NO5 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
2-nitro-1,3-dipropoxy-2-(propoxymethyl)propane |
InChI |
InChI=1S/C13H27NO5/c1-4-7-17-10-13(14(15)16,11-18-8-5-2)12-19-9-6-3/h4-12H2,1-3H3 |
Clave InChI |
QXYNUWAESNQJAV-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(COCCC)(COCCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)






![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)



